3-(Benzylamino)propan-1-ol hydrochloride
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Overview
Description
3-(Benzylamino)propan-1-ol hydrochloride is an organic compound with the chemical formula C10H16ClNO. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry. The compound appears as a white crystalline solid and is soluble in water and organic solvents like chloroform and ethanol .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Biochemical Pathways
Given its use as an intermediate in organic synthesis, it may be involved in a wide range of biochemical reactions depending on the specific compounds it is synthesized into .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Benzylamino)propan-1-ol hydrochloride . For instance, its solubility in water and organic solvents such as chloroform and ethanol suggests that its action may be influenced by the solvent environment. Additionally, it should be stored at room temperature for optimal stability .
Preparation Methods
The synthesis of 3-(Benzylamino)propan-1-ol hydrochloride typically involves the following steps :
Reaction of Benzylamine with Acetone: Benzylamine reacts with acetone under appropriate conditions to form 3-(Benzylamino)propan-2-one.
Reduction: The 3-(Benzylamino)propan-2-one is then reduced using ammonia in alkaline conditions to produce 3-(Benzylamino)propan-1-ol.
Formation of Hydrochloride Salt: Finally, 3-(Benzylamino)propan-1-ol is reacted with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
3-(Benzylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Benzylamino)propan-1-ol hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(Benzylamino)propan-1-ol hydrochloride can be compared with other similar compounds such as N-Benzyl-3-aminopropan-1-ol . While both compounds share a similar structure, this compound is unique due to its specific functional groups and reactivity. Other similar compounds include:
N-Benzyl-3-aminopropan-1-ol: CAS 4720-29-0
3-(Benzylamino)-1-propanol: CAS 4720-29-0
Properties
IUPAC Name |
3-(benzylamino)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-8-4-7-11-9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYKEAKVCYIEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-75-2 |
Source
|
Record name | 3-Benzylamino-1-propanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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